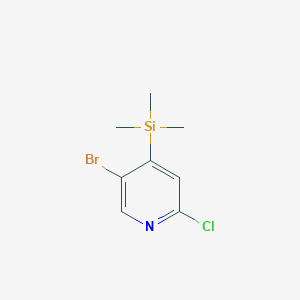
3-Chloro-6-methoxyquinoline
説明
3-Chloro-6-methoxyquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 6-position of the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine due to their unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This classical method involves the reaction of aniline derivatives with β-diketones in the presence of a strong base to form quinoline derivatives.
Skraup Synthesis: This method uses aniline, glycerol, and sulfuric acid to synthesize quinoline derivatives.
Doebner-Miller Reaction: This involves the condensation of aniline with aldehydes or ketones in the presence of an acid catalyst to form quinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on the desired purity, cost, and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as hydrochloric acid (HCl) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
3-Chloro-6-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline-based compounds, including fluorescent sensors and inhibitors of bacterial enzymes.
Biology: It is used in the study of enzyme inhibition and as a tool in molecular biology research.
Medicine: Quinoline derivatives are explored for their potential antimalarial, anticancer, and antibacterial properties.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism by which 3-Chloro-6-methoxyquinoline exerts its effects depends on its specific application. For example, in antimalarial applications, it may inhibit the enzyme plasmodial dihydrofolate reductase, disrupting the parasite's ability to synthesize DNA. In antibacterial applications, it may target bacterial DNA gyrase or topoisomerase, leading to bacterial cell death.
類似化合物との比較
2-Chloroquinoline
6-Methoxyquinoline
3-Fluoro-6-methoxyquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3-chloro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDUPWUYJWYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60840520 | |
| Record name | 3-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60840520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861553-63-1 | |
| Record name | 3-Chloro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60840520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 3-hydroxy-4-{4-[(3-methoxy-2-methylpropoxy)methyl]phenyl}-5-[(triphenylmethoxy)methyl]piperidine-1-carboxylate](/img/structure/B1515187.png)


![c-[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1515190.png)


![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)



![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)

